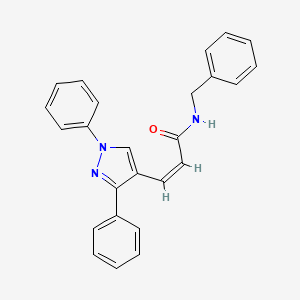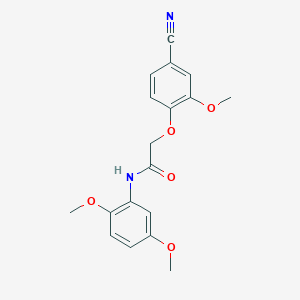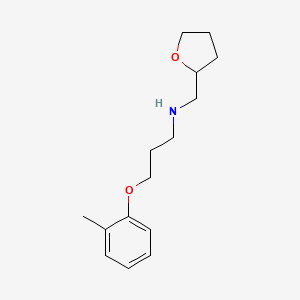![molecular formula C18H26N6O3 B4976401 4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide](/img/structure/B4976401.png)
4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as MTEB and has been synthesized using a specific method.
Mécanisme D'action
MTEB exerts its effects through various mechanisms. In neuroscience, MTEB reduces oxidative stress and inflammation in the brain by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway. In cancer research, MTEB inhibits the growth of cancer cells by activating the AMPK pathway and inhibiting the mTOR pathway. In cardiovascular research, MTEB reduces oxidative stress and inflammation in the heart by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and physiological effects:
MTEB has various biochemical and physiological effects. In neuroscience, MTEB reduces oxidative stress and inflammation in the brain, which can lead to improved cognitive function and reduced risk of neurodegenerative diseases. In cancer research, MTEB inhibits the growth of cancer cells, which can lead to reduced tumor growth and improved survival rates. In cardiovascular research, MTEB reduces oxidative stress and inflammation in the heart, which can lead to improved cardiac function and reduced risk of cardiovascular diseases.
Avantages Et Limitations Des Expériences En Laboratoire
MTEB has several advantages for lab experiments. It is a relatively stable compound and can be easily synthesized using a multistep process. It has been shown to have potent effects in various fields such as neuroscience, cancer research, and cardiovascular research. However, there are also limitations to using MTEB in lab experiments. It has not been extensively studied in humans, and its long-term effects are not well understood. Additionally, the optimal dosage and administration of MTEB are not well established.
Orientations Futures
There are several future directions for MTEB research. In neuroscience, further studies are needed to determine the optimal dosage and administration of MTEB for neuroprotection. In cancer research, further studies are needed to determine the efficacy of MTEB in combination with other cancer therapies. In cardiovascular research, further studies are needed to determine the long-term effects of MTEB on cardiac function. Additionally, further studies are needed to determine the safety and efficacy of MTEB in humans.
Méthodes De Synthèse
MTEB can be synthesized using a multistep process. The first step involves the reaction of 4-(chloromethyl)butanenitrile with sodium azide in the presence of copper(I) iodide to produce 4-(azidomethyl)butanenitrile. The second step involves the reaction of 4-(azidomethyl)butanenitrile with morpholine in the presence of palladium(II) acetate to produce 4-(4-morpholinylmethyl)butanenitrile. The third step involves the reaction of 4-(4-morpholinylmethyl)butanenitrile with sodium azide in the presence of copper(I) iodide to produce 4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanenitrile. The final step involves the reaction of 4-[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]butanenitrile with 2-phenoxyethanol in the presence of sodium hydride to produce MTEB.
Applications De Recherche Scientifique
MTEB has potential applications in various fields such as neuroscience, cancer research, and cardiovascular research. In neuroscience, MTEB has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In cancer research, MTEB has been shown to inhibit the growth of cancer cells and induce apoptosis. In cardiovascular research, MTEB has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.
Propriétés
IUPAC Name |
4-[5-(morpholin-4-ylmethyl)tetrazol-1-yl]-N-(2-phenoxyethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O3/c25-18(19-8-12-27-16-5-2-1-3-6-16)7-4-9-24-17(20-21-22-24)15-23-10-13-26-14-11-23/h1-3,5-6H,4,7-15H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTIILMLQKQRIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=NN=NN2CCCC(=O)NCCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-N-[3-(4-morpholinyl)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]acetamide](/img/structure/B4976336.png)
![phenyl (3-{[(diethylamino)carbonothioyl]thio}propanoyl)carbamate](/img/structure/B4976339.png)

![5-[3-(phenoxymethyl)-1,2,4-oxadiazol-5-yl]-N-(3-pyridinylmethyl)-2-pyridinamine](/img/structure/B4976361.png)


![N-[2-(tert-butylthio)ethyl]-4-chlorobenzamide](/img/structure/B4976379.png)
![diethyl [4-(2,3-dimethylphenoxy)butyl]malonate](/img/structure/B4976384.png)
amino]benzoyl}amino)benzoate](/img/structure/B4976389.png)

![(2R*,3R*)-3-(dimethylamino)-1'-[(2-methoxy-3-pyridinyl)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4976398.png)
![N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-(methylsulfonyl)-N~2~-phenylglycinamide](/img/structure/B4976408.png)
